molecular formula C18H19FN2O4 B11273993 2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(4-methoxybenzyl)acetamide

2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(4-methoxybenzyl)acetamide

Cat. No.: B11273993
M. Wt: 346.4 g/mol
InChI Key: WGPYVZNBCSFZML-UHFFFAOYSA-N
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Description

2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(4-methoxybenzyl)acetamide is a synthetic organic compound characterized by its unique chemical structure This compound features a fluorophenyl group, an amino group, an oxoethoxy linkage, and a methoxybenzyl acetamide moiety

Preparation Methods

The synthesis of 2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(4-methoxybenzyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the Fluorophenyl Intermediate:

    Amino Group Introduction: The amino group is introduced through nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the fluorophenyl intermediate.

    Oxoethoxy Linkage Formation: This step involves the formation of an oxoethoxy linkage through reactions such as esterification or etherification.

    Methoxybenzyl Acetamide Formation: The final step involves the coupling of the methoxybenzyl group with the acetamide moiety, typically through amidation reactions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the oxoethoxy linkage and the formation of corresponding hydrolysis products.

Scientific Research Applications

2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(4-methoxybenzyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in diseases.

    Industry: It is used in the development of new materials and chemicals with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(4-methoxybenzyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19FN2O4

Molecular Weight

346.4 g/mol

IUPAC Name

2-[2-(4-fluoroanilino)-2-oxoethoxy]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C18H19FN2O4/c1-24-16-8-2-13(3-9-16)10-20-17(22)11-25-12-18(23)21-15-6-4-14(19)5-7-15/h2-9H,10-12H2,1H3,(H,20,22)(H,21,23)

InChI Key

WGPYVZNBCSFZML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)COCC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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